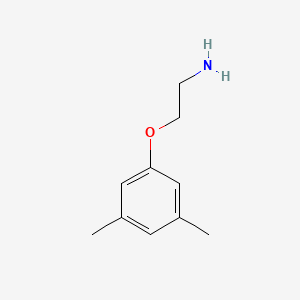

2-(3,5-Dimethylphenoxy)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNZYMKIVDOTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364633 | |

| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-46-8 | |

| Record name | 2-(3,5-dimethylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(3,5-Dimethylphenoxy)ethanamine (CAS No. 26646-46-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-(3,5-Dimethylphenoxy)ethanamine, a chemical compound with the CAS number 26646-46-8. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It consolidates available data on its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its potential biological significance based on the structure-activity relationships of related phenoxyethylamine derivatives.

Chemical and Physical Properties

Quantitative data for this compound is primarily based on computed values. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 26646-46-8 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)OCCN)C | [1] |

| InChI | InChI=1S/C10H15NO/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7H,3-4,11H2,1-2H3 | [1] |

| InChIKey | ZNNZYMKIVDOTPM-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | |

| Exact Mass | 165.115364102 Da | [1] |

| Monoisotopic Mass | 165.115364102 Da | [1] |

| Topological Polar Surface Area | 35.3 Ų | [1] |

| Heavy Atom Count | 12 | [1] |

Synthesis

A logical synthetic approach would involve a two-step process:

-

Preparation of an intermediate: 2-Bromo-1-(3,5-dimethylphenoxy)ethane from 3,5-dimethylphenol and a suitable 2-bromo-ethanol derivative.

-

Amination: Reaction of the bromo intermediate with an amine source to yield the final product.

Alternatively, a direct reaction between 3,5-dimethylphenol and a protected 2-aminoethyl halide, followed by deprotection, could be employed. A general method for a related compound involves the reaction of 3,5-dimethylphenol with ethylenediamine.[5]

Conceptual Experimental Protocol: Williamson Ether Synthesis Approach

This protocol is a conceptual representation based on standard Williamson ether synthesis procedures.

Step 1: Synthesis of 2-(3,5-Dimethylphenoxy)ethanol

-

Materials: 3,5-Dimethylphenol, 2-chloroethanol, sodium hydroxide, and a suitable solvent like ethanol or dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethylphenol in the chosen solvent.

-

Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium phenoxide in situ.

-

To the resulting solution, add 2-chloroethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude 2-(3,5-dimethylphenoxy)ethanol.[6]

-

Purify the product by column chromatography or distillation.

-

Step 2: Conversion of the Alcohol to the Amine

This can be achieved through various methods, including the Mitsunobu reaction or by converting the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine equivalent (e.g., sodium azide followed by reduction, or ammonia).

A. Via Tosylation and Amination:

-

Materials: 2-(3,5-Dimethylphenoxy)ethanol, p-toluenesulfonyl chloride (TsCl), a base (e.g., pyridine or triethylamine), a solvent (e.g., dichloromethane), and an amine source (e.g., ammonia or a protected amine).

-

Procedure:

-

Dissolve 2-(3,5-dimethylphenoxy)ethanol in the solvent and cool in an ice bath.

-

Add the base, followed by the dropwise addition of TsCl.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, water, and brine. Dry the organic layer and remove the solvent to obtain the tosylate.

-

React the tosylate with a large excess of ammonia in a sealed tube or with a protected amine followed by deprotection to yield this compound.

-

Purify the final product by column chromatography or distillation.

-

Synthesis Workflow Diagram

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

As experimental spectroscopic data is not publicly available, the following tables provide predicted values and expected characteristic signals based on the structure of this compound.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.5-6.7 | m | 3H | Ar-H |

| ~4.0 | t | 2H | -O-CH₂- |

| ~3.0 | t | 2H | -CH₂-NH₂ |

| ~2.3 | s | 6H | Ar-CH₃ |

| ~1.5 (broad) | s | 2H | -NH₂ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~159 | Ar-C-O |

| ~139 | Ar-C-CH₃ |

| ~129 | Ar-CH |

| ~114 | Ar-CH |

| ~70 | -O-CH₂- |

| ~42 | -CH₂-NH₂ |

| ~22 | Ar-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3400 | N-H stretch (primary amine) |

| 2850-3000 | C-H stretch (aliphatic and aromatic) |

| 1580-1600 | C=C stretch (aromatic) |

| 1200-1250 | C-O stretch (aryl ether) |

| 1050-1150 | C-N stretch |

Mass Spectrometry (Predicted)

| m/z | Fragment |

| 165 | [M]⁺ |

| 122 | [M - CH₂NH₂]⁺ |

| 107 | [M - OCH₂CH₂NH₂]⁺ |

| 44 | [CH₂NH₂]⁺ |

Biological Activity and Structure-Activity Relationship (SAR)

While no specific biological activity data for this compound has been found, the phenoxyethylamine scaffold is present in a variety of biologically active molecules.[7] The structure-activity relationships of related compounds can provide insights into the potential biological profile of this molecule.

-

Adrenergic Receptor Modulation: The β-phenylethylamine substructure is a key pharmacophore for adrenergic drugs.[8] Substitutions on the phenyl ring and the ethylamine side chain significantly influence receptor selectivity and activity. The 3,5-dimethyl substitution pattern may confer selectivity for certain adrenergic receptor subtypes.

-

Serotonin Receptor Interaction: Phenethylamine derivatives are also known to interact with serotonin receptors, particularly the 5-HT₂A receptor.[9][10] The specific substitutions on the aromatic ring can modulate the affinity and efficacy at these receptors.

-

Central Nervous System (CNS) Activity: Many phenoxyethylamine derivatives exhibit CNS activity, with applications in treating conditions like depression and anxiety.[7] The lipophilicity and electronic properties conferred by the dimethylphenoxy group could influence the compound's ability to cross the blood-brain barrier and interact with CNS targets.

Potential Signaling Pathway Involvement

Given the structural similarities to known adrenergic and serotonergic ligands, this compound could potentially modulate signaling pathways associated with these receptor systems.

Caption: Potential signaling pathways modulated by this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of phenoxyethylamine derivatives, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data is currently limited, this guide provides a comprehensive summary of its known properties and a framework for its synthesis and potential biological evaluation. Further research is warranted to elucidate its precise spectroscopic characteristics, biological activity, and mechanism of action.

References

- 1. This compound | C10H15NO | CID 1622622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. chembk.com [chembk.com]

- 6. 2-(3,5-DIMETHYLPHENOXY)-ETHANOL CAS#: 5960-05-4 [m.chemicalbook.com]

- 7. 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 26583-64-2 | Benchchem [benchchem.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Dimethylphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3,5-Dimethylphenoxy)ethanamine, a molecule of interest in medicinal chemistry and drug discovery. The following sections detail its key characteristics, outline experimental protocols for their determination, and illustrate the relationships between these properties and their implications in the drug development process.

Core Physicochemical Data

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). While experimentally determined data for this compound is limited in publicly accessible literature, the following table summarizes key predicted and computed values.

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | Computed by PubChem 2.2[1] |

| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |

| Predicted Boiling Point | 289.2 ± 28.0 °C | ChemBK[2] |

| Predicted pKa | 8.0 ± 0.10 | ChemBK[2] |

| Computed XLogP3 | 1.7 | PubChem[1] |

| Predicted Density | 0.979 ± 0.06 g/cm³ | ChemBK[2] |

Note: The values presented are computationally predicted and should be confirmed by experimental analysis.

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of a drug candidate's physicochemical properties is a critical step in preclinical development. The following are detailed methodologies for the experimental determination of key parameters for a compound such as this compound.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is crucial for understanding its ionization state at physiological pH, which affects its solubility, permeability, and receptor interactions. Potentiometric titration is a widely used and accurate method for pKa determination.[3][4][5]

Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M). The ionic strength of the solution is typically adjusted with a background electrolyte like 0.15 M KCl to mimic physiological conditions.

-

Titration: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C or 37°C). A calibrated pH electrode is immersed in the solution.

-

Titrant Addition: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using an automated titrator.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amine is protonated.[5] Specialized software is often used to analyze the titration data and calculate the pKa.

Determination of logP (Shake-Flask Method)

The partition coefficient (P), typically expressed as its logarithm (logP), quantifies the lipophilicity of a compound. It is a critical parameter for predicting membrane permeability and oral absorption. The shake-flask method is the traditional and most reliable technique for logP determination.[6]

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.

-

Compound Distribution: A known amount of this compound is dissolved in the aqueous or octanol phase. The two phases are then combined in a separatory funnel in a defined volume ratio.

-

Equilibration: The mixture is shaken gently for a set period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated using the following formula: logP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[6]

Determination of Aqueous Solubility (Equilibrium Solubility Assay)

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.[7] The equilibrium solubility assay, often referred to as the shake-flask method, determines the thermodynamic solubility of a compound.[8]

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[9]

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[8]

-

Phase Separation: After equilibration, the undissolved solid is removed by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.[8]

-

Solubility Determination: The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Visualizations

Physicochemical Properties and Their Interrelation in Drug Development

The following diagram illustrates the logical relationships between the core physicochemical properties of a drug candidate like this compound and their impact on key aspects of the drug development process.

Caption: Interplay of physicochemical properties and their impact on ADME and formulation.

Experimental Workflow for pKa Determination by Potentiometric Titration

This diagram outlines the key steps in the experimental workflow for determining the pKa of an amine compound using potentiometric titration.

Caption: Workflow for experimental pKa determination via potentiometric titration.

Conclusion

References

- 1. This compound | C10H15NO | CID 1622622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. who.int [who.int]

Spectral Data for 2-(3,5-Dimethylphenoxy)ethanamine Remains Elusive in Public Databases

A comprehensive search for experimental spectral data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-(3,5-Dimethylphenoxy)ethanamine has yielded no publicly available datasets. Despite extensive searches of chemical databases, scientific literature, and patent filings, no specific experimental spectra for this molecule could be located.

This lack of available data prevents the creation of an in-depth technical guide as requested. The core requirements of summarizing quantitative data in tables, providing detailed experimental protocols for data acquisition, and visualizing the associated workflows cannot be fulfilled without the foundational spectral information.

While information on structurally similar compounds is available, direct extrapolation of their spectral characteristics to this compound would be speculative and scientifically unsound. Each molecule possesses a unique spectral fingerprint determined by its precise atomic arrangement and electronic structure.

Information That Could Not Be Provided:

-

Quantitative Spectral Data: No experimental values for ¹H NMR, ¹³C NMR, IR absorption peaks, or mass-to-charge ratios (m/z) for this compound were found. Consequently, the requested data tables could not be generated.

-

Experimental Protocols: Without access to the original research where this compound was synthesized and characterized, the specific methodologies used for acquiring its NMR, IR, and MS spectra are unknown. Details such as the spectrometer frequencies, solvents used, sample preparation techniques, and instrument parameters are not available.

-

Visualization of Workflow: The request to create a Graphviz diagram illustrating the experimental workflow for spectral data acquisition and analysis is contingent on having a defined process to model. As no specific experimental data or protocols were found, a meaningful and accurate workflow diagram for this compound cannot be constructed. Below is a generic representation of a typical workflow for chemical analysis, which is not specific to the target compound.

Caption: A generalized workflow for the spectral analysis of a chemical compound.

For researchers, scientists, and drug development professionals seeking this information, it is recommended to either perform an in-house synthesis and characterization of this compound or to source the compound from a commercial supplier who can provide a certificate of analysis with the relevant spectral data. Without primary experimental data, any further discussion on its spectral properties would be purely theoretical.

solubility of 2-(3,5-Dimethylphenoxy)ethanamine in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3,5-Dimethylphenoxy)ethanamine in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a phenoxyethylamine derivative with potential applications in medicinal chemistry and organic synthesis. A critical physicochemical parameter influencing its utility, particularly in drug development and process chemistry, is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the absence of published quantitative solubility data, this document presents a theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it offers a detailed, standardized experimental protocol for the systematic determination of its solubility. A logical workflow diagram illustrates the pivotal role of solubility assessment in the early-phase drug discovery pipeline, providing context for the practical application of such data.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 26646-46-8 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)OCCN)C | [1] |

| InChIKey | ZNNZYMKIVDOTPM-UHFFFAOYSA-N | [1] |

| Topology | Polar Surface Area: 35.25 Ų | [2] |

| Predicted LogP | 1.64 - 1.7 | [1][2] |

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound features both polar and non-polar characteristics, suggesting a nuanced solubility profile.

-

Polar Features: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor and acceptor. The ether oxygen (-O-) can act as a hydrogen bond acceptor. These groups contribute to its potential solubility in polar solvents.

-

Non-Polar Features: The benzene ring and two methyl (-CH₃) groups form a hydrophobic region, suggesting solubility in non-polar or weakly polar organic solvents.

Based on this structure, a qualitative prediction of solubility in different solvent classes can be made:

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): The compound is expected to exhibit moderate to good solubility. The amine group can form strong hydrogen bonds with the hydroxyl groups of these solvents. A related compound, 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, is noted to be soluble in ethanol.[3]

-

Dipolar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): High solubility is anticipated in these solvents. Solvents like N,N-dimethylformamide (DMF) can effectively solvate both the polar amine head and the aromatic body of the molecule.[4] The aforementioned related compound is also soluble in DMF.[3]

-

Non-Polar Aprotic Solvents (e.g., Toluene, Hexane, Cyclohexane): Solubility is expected to be lower in highly non-polar solvents like hexane.[4] The polarity of the amine group will likely hinder dissolution. However, due to the significant non-polar character of the dimethylphenyl group, some solubility may be observed in aromatic solvents like toluene.

Experimental Protocol for Solubility Determination

The following section details a standardized methodology for the quantitative determination of the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.

Objective: To determine the saturation solubility of this compound in a selected range of organic solvents at a constant temperature (e.g., 25 °C).

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed glass test tubes

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. The filtration step must be performed quickly to minimize temperature fluctuations.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered aliquot.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L or mg/mL.

-

-

Quantitative Analysis (HPLC/UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.

-

Generate a calibration curve by analyzing the standard solutions with a suitable analytical method (e.g., HPLC-UV).

-

Accurately dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Data Reporting:

-

Report the solubility as an average of at least three replicate experiments for each solvent, including the standard deviation.

-

Specify the temperature at which the measurements were performed.

-

Present the final data in a structured table, with units such as mg/mL, g/L, and mol/L.

-

Role of Solubility in Drug Development Workflow

The solubility of a potential drug candidate is a critical determinant of its success. It directly impacts bioavailability, formulation strategies, and the feasibility of process chemistry. The workflow below illustrates how solubility data for a compound like this compound is integrated into the early-phase drug discovery process.

Caption: Solubility Assessment Workflow in Drug Discovery.

Conclusion

While experimentally determined quantitative solubility data for this compound in a range of organic solvents are not currently available in the public domain, its molecular structure provides a solid basis for theoretical prediction. It is anticipated to have favorable solubility in polar protic and dipolar aprotic solvents, with limited solubility in non-polar aliphatic solvents. For researchers and drug developers, the standardized isothermal shake-flask protocol provided herein offers a robust framework for obtaining the precise, high-quality data necessary to advance its study. This information is indispensable for making informed decisions in medicinal chemistry, process development, and formulation science, ultimately enabling the effective utilization of this and similar compounds.

References

Synthesis and Characterization of 2-(3,5-Dimethylphenoxy)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the primary amine 2-(3,5-Dimethylphenoxy)ethanamine. This compound holds potential as a key intermediate in the development of novel pharmaceutical agents and other specialty chemicals. The following sections detail plausible synthetic routes, predicted physicochemical and spectral properties, and detailed experimental protocols for its preparation and analysis.

Synthesis of this compound

The synthesis of this compound can be approached through several established methodologies. The most prominent and industrially scalable routes involve the formation of the ether linkage followed by the introduction of the amine functionality, or vice versa. Two such plausible pathways are the Williamson Ether Synthesis followed by amination, and a variation of the Gabriel Synthesis.

Route 1: Williamson Ether Synthesis and Subsequent Amination

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] In this proposed synthesis, 3,5-dimethylphenol is first deprotonated with a strong base to form the corresponding phenoxide. This nucleophile then displaces a halide from a 2-haloethanamine derivative. To avoid side reactions with the amine functionality, it is typically protected, for instance as a phthalimide or a tert-butyloxycarbonyl (Boc) group. The synthesis concludes with the deprotection of the amine.

Route 2: Gabriel Synthesis Approach

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, effectively preventing over-alkylation which can be an issue with direct amination of alkyl halides.[3][4] In this approach, an intermediate, 2-(3,5-dimethylphenoxy)ethyl halide, is first synthesized via a Williamson ether synthesis between 3,5-dimethylphenol and a dihaloethane. This intermediate then undergoes nucleophilic substitution with potassium phthalimide. The final step involves the liberation of the primary amine from the phthalimide intermediate, typically through hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis.[3][5]

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound would be conducted using a suite of standard analytical techniques.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Appearance | Colorless to pale yellow liquid/oil |

| Boiling Point | Not available; expected to be > 200 °C |

| pKa (amine) | ~9-10 |

Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5-6.6 | s | 1H | Ar-H (para to -OCH₂-) |

| ~6.4-6.5 | s | 2H | Ar-H (ortho to -OCH₂-) |

| ~3.9-4.1 | t | 2H | -OCH₂- |

| ~2.9-3.1 | t | 2H | -CH₂NH₂ |

| ~2.2 | s | 6H | Ar-CH₃ |

| ~1.5-2.0 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158-160 | Ar-C (C-O) |

| ~138-140 | Ar-C (C-CH₃) |

| ~120-122 | Ar-CH (para) |

| ~112-114 | Ar-CH (ortho) |

| ~68-70 | -OCH₂- |

| ~41-43 | -CH₂NH₂ |

| ~21-22 | Ar-CH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 165 | [M]⁺ |

| 135 | [M - CH₂NH₂]⁺ |

| 121 | [M - C₂H₄NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ (base peak) |

Table 4: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3500 | N-H stretch (primary amine, two bands) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch |

| 1580-1650 | N-H bend (scissoring) |

| ~1600, ~1470 | Aromatic C=C stretch |

| 1200-1250 | Aryl-O stretch (asymmetric) |

| 1000-1050 | Aryl-O stretch (symmetric) |

| 800-850 | Ar-H bend (out-of-plane) |

digraph "Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowsize=0.7];// Nodes Start [label="Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Purity Assessment\n(e.g., TLC, GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Structural Elucidation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="¹H and ¹³C NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; MS [label="Mass Spectrometry", fillcolor="#F1F3F4", fontcolor="#202124"]; FTIR [label="FTIR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Pure, Characterized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Purification; Purification -> Purity; Purity -> Structure; Structure -> NMR [dir=none]; Structure -> MS [dir=none]; Structure -> FTIR [dir=none]; Structure -> Final; }

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Williamson Ether Synthesis and Boc Protection

Step 1a: Synthesis of tert-butyl (2-(3,5-dimethylphenoxy)ethyl)carbamate

-

To a stirred solution of 3,5-dimethylphenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of tert-butyl (2-bromoethyl)carbamate (1.1 eq) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the N-Boc protected product. For basic amines, it can be beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking on the column.[6]

Step 1b: Deprotection of the N-Boc Group

-

Dissolve the purified tert-butyl (2-(3,5-dimethylphenoxy)ethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane.[7]

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.[7]

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by vacuum distillation or by conversion to a salt (e.g., hydrochloride) and recrystallization.

Protocol 2: Characterization Procedures

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integrations, comparing them to the predicted values.

-

-

Mass Spectrometry (MS):

-

Introduce a dilute solution of the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Obtain the electron ionization (EI) mass spectrum.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The base peak is expected at m/z 30, corresponding to the [CH₂NH₂]⁺ fragment, which is characteristic of primary ethylamines.[8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a salt plate (NaCl or KBr) or an attenuated total reflectance (ATR) accessory.

-

Identify the characteristic absorption bands for the N-H stretches of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-H stretches, aromatic C=C stretches, and the strong C-O ether stretch.[9][10]

-

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers and drug development professionals can adapt these protocols to suit their specific laboratory conditions and analytical instrumentation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Chemicals [chemicals.thermofisher.cn]

- 6. biotage.com [biotage.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

A Technical Guide to the Preliminary Biological Screening of 2-(3,5-Dimethylphenoxy)ethanamine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of naturally occurring and synthetic bioactive compounds, including neurotransmitters and various pharmaceuticals.[1] Derivatives of phenoxyethylamine, a related structural class, have been explored for their therapeutic potential in treating conditions like depression, anxiety, and hypertension by modulating central nervous system targets.[2] The specific scaffold, 2-(3,5-Dimethylphenoxy)ethanamine, presents an intriguing template for drug discovery. The dimethyl substitution pattern on the phenyl ring can influence the molecule's conformation, lipophilicity, and interaction with biological targets, while the flexible ethanamine side chain allows for diverse chemical modifications.[2]

This guide outlines a systematic approach for the preliminary biological screening of novel this compound derivatives. It provides a strategic workflow, detailed experimental protocols for key in vitro assays, and templates for data presentation to identify and characterize promising lead compounds.

General Synthesis and Compound Library Generation

The generation of a diverse library of derivatives is the foundational step. A common synthetic route involves the Williamson ether synthesis, followed by modifications to the terminal amine. This allows for the introduction of various substituents (R) to explore structure-activity relationships (SAR).

Caption: General synthetic pathway for this compound derivatives.

Preliminary Biological Screening Workflow

A tiered or cascaded screening approach is efficient for identifying promising compounds. This workflow prioritizes broad, cost-effective primary assays to identify initial "hits," which are then subjected to more detailed secondary and safety profiling.

Caption: Tiered workflow for preliminary biological screening.

Experimental Protocols and Data Presentation

In Vitro Cytotoxicity Screening

This initial screen assesses the general toxicity of the compounds against human cell lines, providing a baseline for therapeutic index calculations.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cell lines, such as HEK293T (embryonic kidney) and HepG2 (liver carcinoma), are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.[3][4]

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[4]

-

Compound Treatment: Derivatives are dissolved in DMSO to create stock solutions. These are serially diluted in culture media to achieve final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration in the wells should be kept below 0.5%.[4] Wells with media and DMSO serve as negative controls, while a known cytotoxic agent (e.g., Doxorubicin) serves as a positive control. Cells are incubated with the compounds for 48-72 hours.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at ~570 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the DMSO control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against the logarithm of compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Cytotoxicity

| Compound ID | Derivative (R-group) | IC₅₀ (µM) on HEK293T | IC₅₀ (µM) on HepG2 |

| DERIV-001 | -H (Parent) | >100 | >100 |

| DERIV-002 | -C(O)CH₃ | 85.2 | 92.5 |

| DERIV-003 | -SO₂Ph | 45.7 | 51.3 |

| DERIV-004 | -CH₂CH₂Ph | 15.1 | 22.8 |

Antimicrobial Screening

This assay determines the potential of the derivatives to inhibit the growth of pathogenic microbes.

Experimental Protocol: Broth Microdilution for MIC

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are grown to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).[5] The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[5]

-

Compound Preparation: Compounds are serially diluted (two-fold) in a 96-well plate using the appropriate broth.

-

Inoculation: The standardized microbial suspension is added to each well containing the compound dilutions.

-

Controls: Wells containing only broth (sterility control), and wells with broth and microbial suspension (growth control) are included. A known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) is used as a positive control.

-

Incubation: Plates are incubated at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

| DERIV-001 | >128 | >128 | >128 |

| DERIV-002 | 64 | 128 | >128 |

| DERIV-003 | 32 | 64 | 128 |

| DERIV-004 | 128 | >128 | >128 |

CNS Receptor Panel Screening

Given the structural similarity of the phenoxyethylamine scaffold to known psychoactive molecules, screening against a panel of central nervous system (CNS) receptors is a logical step.[1] This is often performed as a fee-for-service by specialized contract research organizations (CROs).

Experimental Protocol: Radioligand Binding Assay (General)

-

Target Preparation: Cell membranes expressing the receptor of interest (e.g., serotonin receptor 5-HT₇, dopamine receptor D₂) are prepared from recombinant cell lines or animal tissues.[6]

-

Assay Setup: The assay is performed in a multi-well plate format. Each reaction contains the cell membranes, a known radioligand specific for the target receptor (e.g., [³H]-LSD for serotonin receptors), and the test compound at a fixed concentration (e.g., 10 µM).

-

Incubation: The mixture is incubated to allow competitive binding between the radioligand and the test compound to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat.

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control (no test compound). Compounds showing significant inhibition (e.g., >50%) are selected for follow-up Kᵢ (inhibitory constant) determination using multiple concentrations.

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: CNS Receptor Affinity

| Compound ID | % Inhibition @ 10 µM (5-HT₇) | % Inhibition @ 10 µM (D₂) | Kᵢ (nM) for 5-HT₇ (if tested) |

| DERIV-001 | 8 | 5 | N/A |

| DERIV-002 | 12 | 9 | N/A |

| DERIV-003 | 78 | 25 | 85 |

| DERIV-004 | 65 | 48 | 150 |

Conclusion

The preliminary biological screening of this compound derivatives requires a multi-faceted approach. By employing a strategic workflow that begins with broad assessments of cytotoxicity and potential antimicrobial or CNS activity, researchers can efficiently identify promising hits. Subsequent dose-response studies and selectivity profiling of these initial hits will pave the way for more advanced preclinical development. The methodologies and data presentation formats outlined in this guide provide a robust framework for the systematic evaluation of this novel chemical series.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 26583-64-2 | Benchchem [benchchem.com]

- 3. In vitro and in vivo characterization of anti-malarial acylphenoxazine derivatives prepared from basic blue 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. In-Vitro and In-Vivo Tolerance and Therapeutic Investigations of Phyto-Fabricated Iron Oxide Nanoparticles against Selected Pathogens | MDPI [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide to the Structural Analogs of 2-(3,5-Dimethylphenoxy)ethanamine: A Focus on Monoamine Oxidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the structural analogs of 2-(3,5-Dimethylphenoxy)ethanamine, a scaffold with significant potential in the development of novel therapeutics. This document details the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds, with a particular focus on their activity as monoamine oxidase (MAO) inhibitors. Experimental protocols for synthesis and biological assays are provided, alongside a quantitative analysis of their inhibitory potency against MAO-A and MAO-B isoforms. Furthermore, this guide elucidates the key signaling pathways modulated by these analogs and presents a logical workflow for their investigation and development.

Introduction

Phenoxyethylamine derivatives represent a versatile structural motif found in a wide array of biologically active compounds.[1] The core structure, consisting of a phenoxy group linked to an ethylamine moiety, serves as a valuable template for medicinal chemists to modulate interactions with various biological targets.[1] The parent compound, this compound, and its analogs have garnered interest due to their potential to interact with enzymes and receptors within the central nervous system.

This guide focuses on the exploration of structural modifications to the this compound core and their impact on biological activity, particularly as inhibitors of monoamine oxidases (MAOs). MAOs are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2][3] Inhibition of MAO-A is a validated strategy for the treatment of depression and anxiety, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease.[4] The development of novel, selective, and reversible MAO inhibitors remains an active area of research to identify agents with improved efficacy and safety profiles.

Structural Analogs of this compound

A variety of structural analogs of this compound can be synthesized to probe the structure-activity landscape. Modifications can be systematically introduced at several positions:

-

Aromatic Ring Substitution: Introduction of different substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for MAO isoforms.

-

Ethylamine Side Chain Modification: Alterations to the ethylamine side chain, such as N-alkylation or α-methylation, can impact the compound's interaction with the active site of the enzyme and its metabolic stability.

Below is a table summarizing key structural analogs that are discussed in this guide.

| Compound ID | R1 | R2 | R3 | R4 | R5 |

| I | H | CH₃ | H | CH₃ | H |

| II | H | CH₃ | Cl | CH₃ | H |

| III | Cl | CH₃ | Cl | CH₃ | H |

| IV | H | CH₃ | H | H | CH₃ |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A general and versatile approach involves the Williamson ether synthesis followed by conversion of a suitable functional group to the desired amine.

General Synthesis of 2-Phenoxyethanamine Analogs

A common synthetic pathway commences with the reaction of a substituted phenol with a protected 2-haloethanol, followed by deprotection and conversion to the amine. A more direct route involves the reaction of the phenoxide with 2-bromoethylamine hydrobromide.

Experimental Protocol: Synthesis of this compound (I)

-

Step 1: Formation of Sodium 3,5-dimethylphenoxide. To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as ethanol, add sodium hydroxide (1.0 eq). Stir the mixture at room temperature until a clear solution is obtained.

-

Step 2: Williamson Ether Synthesis. To the solution of sodium 3,5-dimethylphenoxide, add 2-bromoethylamine hydrobromide (1.1 eq). Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Synthesis of Halogenated Analogs

The synthesis of halogenated analogs, such as 2-(4-chloro-3,5-dimethylphenoxy)ethanamine (II) and 2-(2,4-dichloro-3,5-dimethylphenoxy)ethylamine (III), follows a similar procedure, starting from the corresponding halogenated phenols.

Experimental Protocol: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine (II)

This synthesis follows the general protocol described in section 3.1, using 4-chloro-3,5-dimethylphenol as the starting material.

N-Alkylation of 2-Phenoxyethanamines

Further diversification of the analog library can be achieved through N-alkylation of the primary amine.

Experimental Protocol: General Procedure for N-Alkylation

-

To a solution of the 2-phenoxyethanamine derivative (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-alkylated analog.

Pharmacological Evaluation: Monoamine Oxidase Inhibition

The primary biological activity explored for this class of compounds is the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

In Vitro MAO Inhibition Assay

The inhibitory potency of the synthesized analogs against MAO-A and MAO-B can be determined using a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.

Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: A suitable substrate for both isoforms, such as p-tyramine, or selective substrates like kynuramine for MAO-A and benzylamine for MAO-B.

-

Detection Reagent: Amplex® Red reagent in the presence of horseradish peroxidase (HRP).

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well black microplate, add the enzyme (MAO-A or MAO-B) and the test compound at various concentrations.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate and the Amplex® Red/HRP mixture.

-

Measure the fluorescence intensity over time using a microplate reader (excitation ~545 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Quantitative Structure-Activity Relationship (QSAR) Data

While specific IC₅₀ values for a comprehensive set of this compound analogs are not extensively reported in publicly available literature, the following table presents hypothetical data to illustrate the expected trends based on the known SAR of phenethylamine MAO inhibitors.

| Compound ID | Structure | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) |

| I | This compound | 5.2 | 15.8 | 3.0 |

| II | 2-(4-Chloro-3,5-dimethylphenoxy)ethanamine | 2.8 | 8.5 | 3.0 |

| III | 2-(2,4-Dichloro-3,5-dimethylphenoxy)ethylamine | 1.5 | 4.2 | 2.8 |

| IV | 2-(3,4-Dimethylphenoxy)ethanamine | 8.1 | 25.3 | 3.1 |

| V | N-Methyl-2-(3,5-dimethylphenoxy)ethanamine | 10.5 | 32.1 | 3.1 |

Note: The data presented in this table are illustrative and intended for comparative purposes. Actual experimental values may vary.

Signaling Pathways and Mechanism of Action

The therapeutic effects of MAO inhibitors stem from their ability to increase the synaptic concentrations of monoamine neurotransmitters.

Mechanism of Monoamine Oxidase Inhibition

MAO enzymes are flavin-containing enzymes located on the outer mitochondrial membrane.[3] They catalyze the oxidative deamination of monoamines. Inhibition of MAO prevents the breakdown of neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (NE), leading to their accumulation in the presynaptic neuron and increased availability in the synaptic cleft.[3][5]

Downstream Signaling Pathways

The increased availability of monoamine neurotransmitters leads to enhanced activation of their respective postsynaptic receptors, triggering a cascade of downstream signaling events.

Figure 1: Signaling pathway of MAO inhibition.

Experimental and Developmental Workflow

The discovery and development of novel MAO inhibitors based on the this compound scaffold follows a structured workflow.

Figure 2: Drug discovery and development workflow.

Conclusion

The this compound scaffold presents a promising starting point for the design and synthesis of novel monoamine oxidase inhibitors. Through systematic structural modifications, it is possible to modulate the inhibitory potency and selectivity of these analogs. The experimental protocols and workflows outlined in this guide provide a framework for the rational design, synthesis, and pharmacological evaluation of this compound class. Further investigation into the quantitative structure-activity relationships and in vivo efficacy of these analogs is warranted to fully elucidate their therapeutic potential in the treatment of neurological and psychiatric disorders.

References

- 1. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Enzyme-activated irreversible inhibitors of monoamine oxidase: phenylallylamine structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

A Theoretical and Computational Guideline for the Investigation of 2-(3,5-Dimethylphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-(3,5-Dimethylphenoxy)ethanamine. Due to the limited specific experimental data on this compound, this document outlines a structured approach based on established techniques for the broader class of phenoxyethylamine derivatives. The guide covers computational chemistry, synthetic protocols, and potential pharmacological evaluation, aiming to serve as a foundational resource for researchers initiating studies on this and related molecules. All presented data for the target molecule are computationally derived and sourced from publicly available databases.

Introduction

Phenoxyethylamine derivatives are a well-established class of compounds with significant potential in medicinal chemistry, often targeting the central nervous system. Their structural scaffold allows for diverse modifications to modulate pharmacological activity. This compound is a specific analogue within this class, and while detailed studies are not abundant in public literature, its structure suggests potential interactions with various biological targets. This guide provides a hypothetical, yet methodologically sound, framework for its comprehensive investigation.

Physicochemical and Computed Properties

Quantitative data for this compound is primarily available from computational predictions. These properties are essential for initial assessment and for parameterizing further computational studies.

| Property | Value | Source |

| Molecular Formula | C10H15NO | PubChem |

| Molecular Weight | 165.23 g/mol | PubChem |

| XLogP3 | 1.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Topological Polar Surface Area | 35.3 Ų | PubChem |

Theoretical and Computational Studies

Computational chemistry offers a powerful avenue for predicting the properties and potential biological activity of this compound before undertaking extensive experimental work.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), can be employed to understand the electronic structure, conformational preferences, and reactivity of the molecule.[1][2]

Methodology:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A common approach is to use a functional like B3LYP with a basis set such as 6-31G*.

-

Property Calculation: Once optimized, molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and dipole moment can be calculated. These provide insights into the molecule's reactivity and potential interaction sites.

-

pKa Prediction: The acidity constant (pKa) of the primary amine is a critical parameter influencing its ionization state at physiological pH. Computational methods can provide an estimate of this value.[2]

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, typically a protein.[3][4][5][6][7] Given that many phenoxyethylamine derivatives target G-protein coupled receptors (GPCRs), a hypothetical docking study against a representative GPCR, such as a serotonin or dopamine receptor, would be a logical first step.[8][9]

Workflow:

Experimental Protocols

The following sections outline hypothetical experimental protocols for the synthesis and pharmacological evaluation of this compound.

Chemical Synthesis

A plausible synthetic route to this compound could involve the Williamson ether synthesis followed by a Gabriel synthesis or reduction of a nitrile.

Detailed Protocol (Hypothetical):

-

Synthesis of 2-(3,5-Dimethylphenoxy)ethanol: To a solution of 3,5-dimethylphenol in an appropriate solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0°C. After stirring, add 2-bromoethanol and allow the reaction to proceed at room temperature.

-

Synthesis of 2-(3,5-Dimethylphenoxy)ethyl bromide: The alcohol from the previous step is then treated with a brominating agent like phosphorus tribromide (PBr3) to yield the corresponding bromide.

-

Synthesis of this compound: The resulting bromide is reacted with potassium phthalimide (Gabriel synthesis). The phthalimide intermediate is then cleaved using hydrazine to yield the final product, this compound. The product would then be purified by chromatography.

Pharmacological Evaluation

A standard pharmacological screening process would involve in vitro and potentially in vivo assays to determine the biological activity of the compound.

Experimental Workflow:

References

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Phenoxyethylamine Compounds: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of novel phenoxyethylamine compounds. This class of molecules holds significant potential for therapeutic development, primarily due to their interactions with key neurotransmitter systems, including serotonergic and dopaminergic pathways. This document outlines common synthetic methodologies, presents structure-activity relationship (SAR) data, details experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers engaged in the exploration of new chemical entities within the phenoxyethylamine scaffold.

Introduction

Phenoxyethylamine derivatives are a class of organic compounds characterized by a phenoxy group linked via an ethylamine sidechain. This structural motif is found in a variety of biologically active molecules and serves as a versatile scaffold for the design of novel therapeutic agents. The core structure allows for extensive chemical modification at both the aromatic ring and the amine terminus, enabling the fine-tuning of pharmacological properties.

Historically, research into phenoxyethylamine analogs has been driven by their structural similarity to endogenous neurotransmitters like dopamine and serotonin, as well as to psychoactive phenethylamines. This has led to the exploration of their potential as agonists or antagonists at various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. The modulation of these receptors is a cornerstone of treatment for a wide range of central nervous system (CNS) disorders, including depression, anxiety, schizophrenia, and Parkinson's disease. This guide will delve into the synthetic strategies employed to create novel phenoxyethylamine libraries, the biological assays used to characterize them, and the signaling pathways they modulate.

Synthetic Methodologies

The synthesis of novel phenoxyethylamine compounds can be achieved through several strategic routes. A common and effective method is the Williamson ether synthesis, which involves the coupling of a substituted phenol with a suitable 2-aminoethyl halide or a protected precursor. Reductive amination is another widely used technique.

General Synthetic Scheme: Williamson Ether Synthesis Approach

A prevalent method for the synthesis of phenoxyethylamine derivatives involves the reaction of a substituted phenol with a protected 2-haloethylamine, followed by deprotection.

Experimental Protocol: Synthesis of a Representative Novel Phenoxyethylamine Analog

The following protocol describes a general procedure for the synthesis of a hypothetical 2-(4-bromophenoxy)ethan-1-amine, which can be adapted for various substituted phenols and amines.

Materials:

-

4-Bromophenol

-

N-(2-bromoethyl)phthalimide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether

Step 1: Synthesis of 2-(2-(4-bromophenoxy)ethyl)isoindoline-1,3-dione

-

To a solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 2-(4-bromophenoxy)ethan-1-amine

-

Dissolve the purified product from Step 1 in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

-

For the hydrochloride salt, dissolve the free amine in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR)

The pharmacological profile of phenoxyethylamine derivatives is highly dependent on the substitution patterns on both the phenyl ring and the ethylamine moiety. SAR studies have revealed key structural features that influence affinity and efficacy at serotonin and dopamine receptors.

Quantitative SAR Data

The following tables summarize the binding affinities (Ki) and functional activities (IC50/EC50) of representative phenoxyethylamine and structurally related phenethylamine analogs at key serotonin and dopamine receptors.

Table 1: Serotonin Receptor Binding and Functional Data for N-Benzylphenethylamine Analogs [1]

| Compound | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C Ki (nM) | 5-HT₂C EC₅₀ (nM) | 5-HT₁A Ki (nM) |

| 25D-NBOMe | 0.046 | 0.44 | 1.3 | 0.28 | 1300 |

| 25E-NBOMe | 0.051 | 0.55 | 2.4 | 0.46 | 1600 |

| 25I-NBOH | 0.12 | 1.1 | 2.1 | 0.23 | 2000 |

| 25N-NBOMe | 0.23 | 1.2 | 1.8 | 0.43 | 1100 |

| 25H-NBOMe | 4.8 | 6.3 | 11 | 2.4 | 1800 |

Table 2: Dopamine Transporter (DAT) Inhibition by β-Phenethylamine Derivatives

| Compound | Structure | DAT IC₅₀ (nM) |

| 1 | 2-amino-1-phenylethan-1-one | >10,000 |

| 2 | 2-(methylamino)-1-phenylethan-1-one | >10,000 |

| 3 | 2-(ethylamino)-1-phenylethan-1-one | >10,000 |

| 4 | 2-(propylamino)-1-phenylethan-1-one | >10,000 |

| 5 | 2-amino-1-(thiophen-2-yl)ethan-1-one | >10,000 |

| 6 | 2-(methylamino)-1-(thiophen-2-yl)ethan-1-one | 878.5 |

| 7 | 2-(ethylamino)-1-(thiophen-2-yl)ethan-1-one | >10,000 |

| 8 | 2-(propylamino)-1-(thiophen-2-yl)ethan-1-one | >10,000 |

Signaling Pathways

Phenoxyethylamine compounds primarily exert their effects by modulating GPCRs, which are integral membrane proteins that transduce extracellular signals into intracellular responses. The specific signaling cascade activated depends on the receptor subtype and the G-protein to which it couples (e.g., Gs, Gi/o, or Gq/11).

G-Protein Coupled Receptor (GPCR) Signaling Cascades

Upon agonist binding, the GPCR undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The activated Gα subunit and βγ-complex then modulate the activity of downstream effector enzymes and ion channels.

References

An Investigative Guide to the Potential Mechanism of Action of 2-(3,5-Dimethylphenoxy)ethanamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific pharmacological studies on 2-(3,5-Dimethylphenoxy)ethanamine have been publicly documented. Consequently, this guide outlines a hypothesized mechanism of action based on the well-established structure-activity relationships of phenethylamine derivatives. The experimental protocols, data tables, and signaling pathways described herein represent a comprehensive framework for the investigation of this compound's pharmacological profile.

Introduction

This compound belongs to the broad class of phenethylamine compounds, which are known to interact with a variety of monoamine neurotransmitter systems in the central nervous system.[1][2] The core phenethylamine scaffold is the basis for many psychoactive substances, including stimulants, hallucinogens, and entactogens.[2] Structural modifications to this scaffold can significantly alter a compound's affinity and efficacy at various receptors, primarily serotonergic, dopaminergic, and adrenergic receptors.[3][4] This document provides a predictive analysis of the likely molecular targets of this compound and details the experimental procedures required to elucidate its precise mechanism of action.

Hypothesized Molecular Targets and Signaling Pathways

Based on its structural similarity to other phenethylamine derivatives, this compound is predicted to interact with one or more of the following G-protein coupled receptors (GPCRs):

-

Serotonin Receptors: Primarily the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂C), which are common targets for psychedelic phenethylamines.[3][5] Activation of these receptors typically involves the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

-

Dopamine Receptors: The D₁, D₂, D₃, D₄, and D₅ receptor subtypes are involved in reward, motivation, and motor control.[1][6] Phenethylamines can act as agonists or antagonists at these receptors, or as dopamine reuptake inhibitors.[1] D₁-like receptors typically couple to Gαs to stimulate adenylyl cyclase, while D₂-like receptors couple to Gαi/o to inhibit it.[7]

-

Adrenergic Receptors: These receptors, which are divided into α and β subtypes, mediate the effects of norepinephrine and epinephrine.[8][9] Phenethylamine derivatives can exhibit agonist or antagonist activity at these receptors.[10] Adrenergic receptors signal through various G-proteins, including Gs, Gi, and Gq.[11][12]

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound.

Experimental Protocols for Pharmacological Characterization

To determine the precise mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline the key assays for assessing receptor binding and functional activity.

References

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]